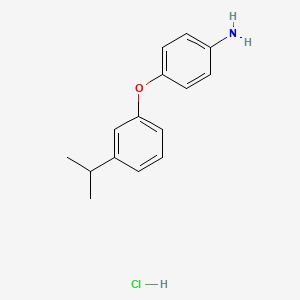
4-(3-Isopropylphenoxy)aniline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Isopropylphenoxy)aniline hydrochloride (IPPAH) is an organic compound with a wide range of applications in both scientific research and laboratory experiments. It has been used in areas such as biochemistry, pharmacology, and toxicology. IPPAH has several unique properties that make it an ideal compound for use in these areas.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for 4-(3-Isopropylphenoxy)aniline hydrochloride involves the reaction of 3-isopropylphenol with aniline in the presence of a coupling agent, followed by the addition of hydrochloric acid to form the hydrochloride salt.
Starting Materials
3-isopropylphenol, aniline, coupling agent, hydrochloric acid
Reaction
Step 1: Dissolve 3-isopropylphenol and aniline in a suitable solvent, such as dichloromethane or ethanol., Step 2: Add a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to the reaction mixture and stir for several hours at room temperature., Step 3: Add hydrochloric acid to the reaction mixture to form the hydrochloride salt of the product., Step 4: Isolate the product by filtration or extraction, and purify by recrystallization or chromatography.
Applications De Recherche Scientifique
4-(3-Isopropylphenoxy)aniline hydrochloride has been used in a variety of scientific research applications. It has been used as a model compound for studying the mechanism of action of drugs and for studying the effects of drugs on the body. It has also been used to study the pharmacokinetics and pharmacodynamics of drugs, as well as the biochemical and physiological effects of drugs. Additionally, 4-(3-Isopropylphenoxy)aniline hydrochloride has been used to study the metabolism of drugs in the body, as well as the toxicity of drugs.
Mécanisme D'action
The exact mechanism of action of 4-(3-Isopropylphenoxy)aniline hydrochloride is not yet fully understood. However, it is believed to act as an agonist at the muscarinic acetylcholine receptors, which are involved in the regulation of several bodily functions. 4-(3-Isopropylphenoxy)aniline hydrochloride is also believed to act as an antagonist at the 5-HT2A serotonin receptors, which are involved in the regulation of mood and behavior. Additionally, 4-(3-Isopropylphenoxy)aniline hydrochloride is believed to inhibit the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters.
Effets Biochimiques Et Physiologiques
4-(3-Isopropylphenoxy)aniline hydrochloride has been shown to have several biochemical and physiological effects on the body. It has been shown to induce bronchodilation, reduce inflammation, and reduce the release of histamine. It has also been shown to reduce the production of pro-inflammatory cytokines and to have a protective effect on the liver. Additionally, 4-(3-Isopropylphenoxy)aniline hydrochloride has been shown to have an analgesic effect, to reduce the production of reactive oxygen species, and to have a protective effect on the heart.
Avantages Et Limitations Des Expériences En Laboratoire
4-(3-Isopropylphenoxy)aniline hydrochloride has several advantages for use in laboratory experiments. It is relatively inexpensive, easy to synthesize, and has a wide range of applications. Additionally, it has been shown to have a wide range of biochemical and physiological effects, making it an ideal compound for studying the effects of drugs on the body. However, 4-(3-Isopropylphenoxy)aniline hydrochloride also has some limitations. It has a relatively short half-life and is rapidly metabolized, making it difficult to study for long periods of time. Additionally, it has not been extensively studied, so its exact mechanism of action is not yet fully understood.
Orientations Futures
There are several potential future directions for 4-(3-Isopropylphenoxy)aniline hydrochloride. One potential direction is to further study the mechanism of action of 4-(3-Isopropylphenoxy)aniline hydrochloride and its effects on the body. Additionally, further studies could be conducted to study the pharmacokinetics and pharmacodynamics of 4-(3-Isopropylphenoxy)aniline hydrochloride and its effects on drug metabolism. Another potential direction is to study the potential therapeutic applications of 4-(3-Isopropylphenoxy)aniline hydrochloride, such as its use as an analgesic or anti-inflammatory agent. Additionally, further studies could be conducted to explore the potential toxicity of 4-(3-Isopropylphenoxy)aniline hydrochloride and its effects on the body. Finally, further studies could be conducted to explore the potential uses of 4-(3-Isopropylphenoxy)aniline hydrochloride in drug delivery systems.
Propriétés
IUPAC Name |
4-(3-propan-2-ylphenoxy)aniline;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO.ClH/c1-11(2)12-4-3-5-15(10-12)17-14-8-6-13(16)7-9-14;/h3-11H,16H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDTRPRPCDGDNGW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)OC2=CC=C(C=C2)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Isopropylphenoxy)aniline hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














